molecular formula C10H6N2O2S2 B15200906 2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol

Cat. No.: B15200906
M. Wt: 250.3 g/mol
InChI Key: LIYGYAHYXQDGEP-UHFFFAOYSA-N
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Description

2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol is a heterocyclic compound that contains both thiazole and benzothiazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of hydroxyl groups in the structure enhances its potential for forming hydrogen bonds, which can be crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method includes the use of a Suzuki coupling reaction, where a thiazole derivative is coupled with a benzothiazole derivative in the presence of a palladium catalyst . The reaction conditions often involve the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol is unique due to the specific arrangement of the thiazole and benzothiazole rings along with the hydroxyl groups

Properties

Molecular Formula

C10H6N2O2S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-(4-hydroxy-1,3-thiazol-2-yl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C10H6N2O2S2/c13-5-1-2-6-7(3-5)16-10(11-6)9-12-8(14)4-15-9/h1-4,13-14H

InChI Key

LIYGYAHYXQDGEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)O

Origin of Product

United States

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